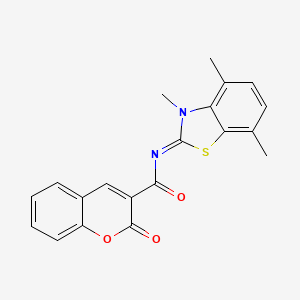

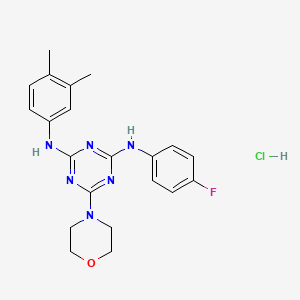

![molecular formula C27H24N4O B3005994 7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-95-5](/img/structure/B3005994.png)

7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine" is a member of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine family, which has been the subject of various synthetic efforts due to its potential biological activity. The presence of the methoxyphenyl and phenylethyl substituents suggests that this compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related 7H-pyrrolo[2,3-d]pyrimidin-4-amines has been described using a one-step method involving the heating of pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and an appropriate amine hydrochloride . This method has been shown to work smoothly with aromatic amine hydrochlorides at temperatures of 200-220°C, yielding products in good to moderate yields. A similar approach could potentially be applied to synthesize the compound , using the corresponding amine hydrochloride and adjusting the reaction conditions as necessary.

Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amines has been studied using NMR spectroscopy . Chemical shift assignments for these compounds, including those with methoxyphenyl substituents, have been performed using various NMR techniques such as COSY, HMBC, and HSQC. These techniques could be used to confirm the structure of the synthesized compound and to investigate its conformational preferences.

Chemical Reactions Analysis

The reactivity of the pyrrolo[2,3-d]pyrimidin-4-amine scaffold can be influenced by the substituents present on the ring system. The literature does not provide specific examples of chemical reactions for the exact compound , but related compounds have been used as intermediates in the synthesis of potential kinase inhibitors . The reactivity of the compound could be explored in the context of forming new bonds or introducing additional functional groups that could modulate its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the methoxyphenyl and phenylethyl groups. These substituents could affect the compound's solubility, melting point, and stability. The compound's properties would need to be characterized through experimental measurements such as melting point determination, solubility tests in various solvents, and stability studies under different conditions.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name |

7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O/c1-32-23-14-12-22(13-15-23)31-18-24(21-10-6-3-7-11-21)25-26(29-19-30-27(25)31)28-17-16-20-8-4-2-5-9-20/h2-15,18-19H,16-17H2,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNRMKMYHZCPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

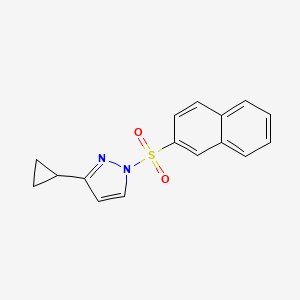

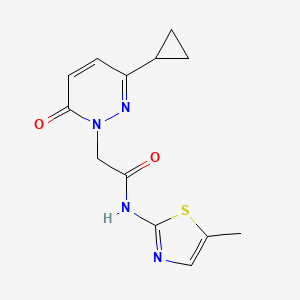

![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

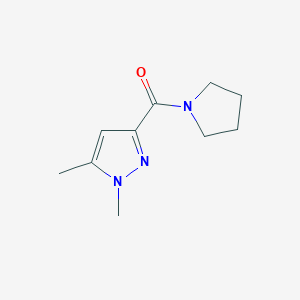

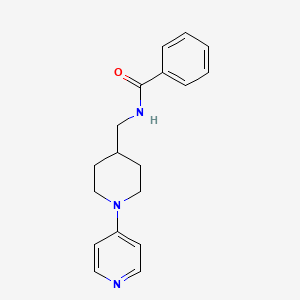

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)

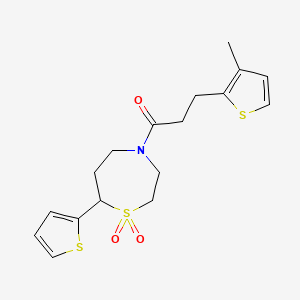

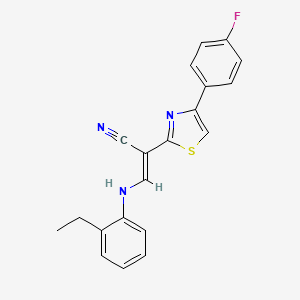

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)